
(3,4-二氢异喹啉-2(1H)-基)(6-羟基嘧啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone" is a hybrid molecule that appears to incorporate structural features of isoquinoline and pyrimidine derivatives. Isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . Similarly, pyrimidine is a crucial component in many biologically active compounds, often associated with antitumor, antibacterial, and antiviral properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone, a related compound, was achieved through a three-step reaction starting from isoquinoline, involving sulfonation, alkali fusion, and hydrogenation steps, with an overall yield of 47.6% . Another related compound, 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, was synthesized from phenethylamine using a mixture of P2O5/POCl3 as the dehydrating agent, with an overall yield of 53% . These methods highlight the complexity and the potential for optimization in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. In the case of the compound , the isoquinoline moiety would be linked to a pyrimidine ring through a methanone bridge. The detailed structure analysis of similar compounds, such as the N-furoylated tetrahydroquinolinyl derivative, was characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . These techniques are essential for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including cyclocondensation, cyclopropanation, and Diels-Alder reactions, as seen in the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . The reactivity of the isoquinoline ring system allows for the introduction of different functional groups, which can significantly alter the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the introduction of hydroxy groups can increase the solubility of the compound in polar solvents, which is beneficial for biological applications . The presence of a methanone bridge in the compound of interest would likely affect its reactivity and possibly its stability. The physical properties such as melting point, solubility, and crystallinity can be determined through experimental methods, while chemical properties like reactivity and stability can be inferred from known reactions of similar compounds .
科学研究应用
合成与结构分析
对相关杂环化合物的研究包括合成和阐明新衍生物的结构。例如,已经合成了杂环化铬酮的新衍生物,并通过密度泛函理论 (DFT) 计算和实验分析研究了它们的电子结构、电子吸收光谱和非线性光学 (NLO) 性质 (Halim & Ibrahim, 2017)。此类研究强调了结构分析在理解复杂有机化合物化学行为和潜在应用中的重要性。
天然产物分离和表征
从天然来源(如 Beilschmiedia brevipes)中提取的苄基异喹啉生物碱的研究已经发现了具有潜在生物活性的新化合物。这项工作涉及详细的核磁共振和光谱方法来建立化合物结构 (Pudjiastuti et al., 2010)。这些研究的见解可以为探索 (3,4-二氢异喹啉-2(1H)-基)(6-羟基嘧啶-4-基)甲酮在天然产物化学和药物发现中的应用提供信息。
光化学合成
涉及取代的亚苄基环戊酮 O-烷基和 O-乙酰基肟的光化学合成的范围和区域化学性突出了产生环化喹啉的方法 (Austin et al., 2007)。这些方法可能为合成 (3,4-二氢异喹啉-2(1H)-基)(6-羟基嘧啶-4-基)甲酮及其应用的研究提供途径。
抗癌和生物活性
对具有异喹啉和嘧啶基序的化合物的研究通常集中于其潜在的抗癌活性。例如,已经合成了与海洋异喹啉醌在结构上相关的氨基醌,并评估了它们对各种人类肿瘤细胞系的细胞毒活性 (Delgado et al., 2012)。这表明研究 (3,4-二氢异喹啉-2(1H)-基)(6-羟基嘧啶-4-基)甲酮可能会发现新的治疗剂。
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWCNNCCAOJFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

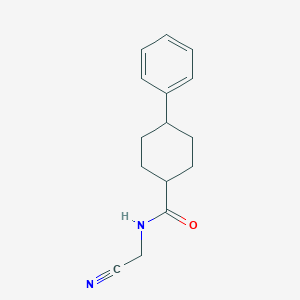
![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)
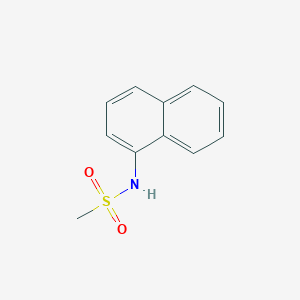

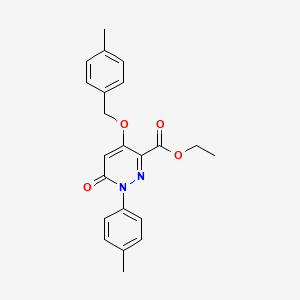
![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)
![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)
![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)
![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
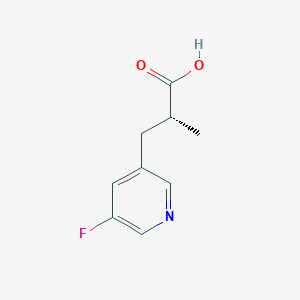
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
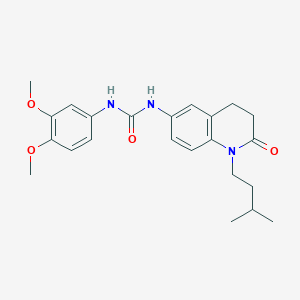
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)